molecular formula C17H15ClO2 B10764312 (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

(2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Cat. No.: B10764312
M. Wt: 286.8 g/mol
InChI Key: LLJYFDRQFPQGNY-UHFFFAOYSA-N
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Description

(2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid: is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid typically involves the condensation of 4-chlorobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate chalcone, which is then subjected to an aldol condensation reaction to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group and a phenyl group attached to a pentenoic acid backbone makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenylpent-2-enoic acid

InChI

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)

InChI Key

LLJYFDRQFPQGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

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